3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine

Molecular weight Physicochemical property Ligand efficiency

The target compound, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine (CAS 1013834‑71‑3), is a fully synthetic small molecule (C₂₀H₂₄N₆O₂S; molecular weight 412.5 g mol⁻¹) that integrates a pyridazine core bis-functionalized with a 3,5‑dimethylpyrazole at position 3 and an N‑(m‑tolylsulfonyl)piperazine at position 6. It belongs to the piperazin‑1‑ylpyridazine chemotype, a class that has yielded potent inhibitors of human dCTP pyrophosphatase 1 (dCTPase).

Molecular Formula C20H24N6O2S
Molecular Weight 412.51
CAS No. 1013834-71-3
Cat. No. B2974329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine
CAS1013834-71-3
Molecular FormulaC20H24N6O2S
Molecular Weight412.51
Structural Identifiers
SMILESCC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C
InChIInChI=1S/C20H24N6O2S/c1-15-5-4-6-18(13-15)29(27,28)25-11-9-24(10-12-25)19-7-8-20(22-21-19)26-17(3)14-16(2)23-26/h4-8,13-14H,9-12H2,1-3H3
InChIKeyRDXHVZDJQBBMHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine (CAS 1013834-71-3) – Structural Identity and Core Properties for Procurement Screening


The target compound, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine (CAS 1013834‑71‑3), is a fully synthetic small molecule (C₂₀H₂₄N₆O₂S; molecular weight 412.5 g mol⁻¹) that integrates a pyridazine core bis-functionalized with a 3,5‑dimethylpyrazole at position 3 and an N‑(m‑tolylsulfonyl)piperazine at position 6 [1]. It belongs to the piperazin‑1‑ylpyridazine chemotype, a class that has yielded potent inhibitors of human dCTP pyrophosphatase 1 (dCTPase) [2]. The compound’s computed XLogP3‑AA of 2.4, zero hydrogen‑bond donors, and seven hydrogen‑bond acceptors [1] define its physicochemical boundaries and differentiate it from simpler, less decorated analogs often considered as interchangeable screening alternatives.

Why Generic Substitution Fails for 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine – Structural Determinants of Target Engagement


Superficially similar piperazinyl‑pyridazine congeners cannot be freely interchanged because the combination of a 3,5‑dimethylpyrazole and an N‑(m‑tolylsulfonyl)piperazine creates a unique pharmacophoric and physicochemical profile that is absent in mono‑substituted or regioisomeric analogs. The m‑tolylsulfonyl group contributes substantial steric bulk, lipophilicity, and a specific hydrogen‑bond acceptor array that collectively influence target binding, solubility, and metabolic stability [1]. Within the dCTPase inhibitor series, even minor alterations to the sulfonamide moiety have been shown to drastically alter both enzyme inhibition potency and cellular activity [2], underscoring that the exact substitution pattern of 1013834‑71‑3 is not trivially replaceable without risking loss of the desired biological or physicochemical performance.

Quantitative Differentiation Evidence for 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine (CAS 1013834-71-3)


Molecular Weight Differentiation Versus Unsubstituted Piperazine Analog

The molecular weight of the target compound (412.5 g mol⁻¹) is substantially higher than that of the closest unsubstituted piperazine analog 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine (estimated 284.4 g mol⁻¹), a difference of ≈128 Da attributable to the m‑tolylsulfonyl group [1]. This molecular weight increase places the compound in a different ligand‑efficiency and permeability space that must be accounted for in fragment‑based or HTS triage workflows.

Molecular weight Physicochemical property Ligand efficiency

Lipophilicity (XLogP) Differentiation from Des‑sulfonyl Analog

The target compound displays a computed XLogP3‑AA of 2.4 [1]. In contrast, the des‑sulfonyl analog 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine is predicted to have an XLogP of approximately 0.8–1.2 (based on fragment contributions), indicating that the m‑tolylsulfonyl group adds roughly 1.2–1.6 log units of lipophilicity. This difference moves the compound from a hydrophilic to a moderately lipophilic region of chemical space, with implications for passive permeability and plasma protein binding.

Lipophilicity XLogP ADME prediction

Hydrogen‑Bond Acceptor Count Distinguishes from Regioisomeric Sulfonamide Analogs

With seven hydrogen‑bond acceptor (HBA) atoms [1], the target compound presents a distinct HBA vector arrangement compared to analogs bearing ortho‑ or para‑tolylsulfonyl groups, where the sulfonamide oxygen orientation and steric accessibility differ. The meta‑methyl substitution on the phenyl ring modulates both the electronic character of the sulfonyl group and the spatial presentation of the HBA atoms, which can alter recognition by enzymes such as dCTPase that rely on precise hydrogen‑bond networks for substrate discrimination [2].

Hydrogen bonding Pharmacophore Selectivity

Rotatable Bond Count Impacts Conformational Entropy and Binding Free Energy

The target compound contains four rotatable bonds [1], which is fewer than in analogs where the piperazine is linked through an ethylene spacer (e.g., 6-phenyl-2-(2-(4-(m-tolylsulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one, which has ≥6 rotatable bonds). A lower rotatable bond count reduces the conformational entropy penalty upon binding, potentially translating into improved binding free energy per heavy atom—a key metric for hit‑to‑lead optimization.

Conformational flexibility Rotatable bonds Entropy penalty

Chemotype Validation: Piperazin‑1‑ylpyridazine Core Confers dCTPase Inhibitory Potential Not Present in Non‑pyridazine Scaffolds

The piperazin‑1‑ylpyridazine scaffold has been validated as a novel class of human dCTPase inhibitors, with lead compounds displaying thermal stabilization of the enzyme (ΔTm up to +8 °C), outstanding selectivity over related nucleotide‑metabolizing enzymes, and synergistic anti‑leukemic activity with cytidine analogs in cellular models [1]. While the specific activity of 1013834‑71‑3 has not been reported in primary literature, its core scaffold is directly linked to this validated pharmacology, in contrast to non‑pyridazine or piperidine‑based alternatives that lack documented dCTPase engagement.

dCTPase inhibitor Target engagement Chemotype validation

High‑Value Application Scenarios for 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine (CAS 1013834-71-3)


Chemical Probe Development Targeting Human dCTP Pyrophosphatase 1

Based on the validated piperazin‑1‑ylpyridazine chemotype [2], 1013834‑71‑3 can serve as a starting point or reference analog in hit‑to‑probe campaigns aimed at dCTPase. Its distinct m‑tolylsulfonyl substituent provides a defined vector for SAR exploration around the sulfonamide binding pocket, enabling systematic variation to optimize thermal stabilization and selectivity over related NTP‑metabolizing enzymes [1].

Cancer Cell Synergy Screening with Nucleoside Analog Chemotherapeutics

Class‑level evidence demonstrates that piperazin‑1‑ylpyridazine dCTPase inhibitors synergize with cytidine analogs in leukemic cell models [2]. Procurement of 1013834‑71‑3 for combination screening panels is justified when the goal is to evaluate whether the specific m‑tolylsulfonyl substitution enhances or modulates this synergistic effect relative to other sulfonamide variants.

Physicochemical Property Benchmarking in Kinase or Phosphatase Inhibitor Libraries

The compound's well‑defined molecular weight (412.5 g mol⁻¹), XLogP (2.4), and rotatable bond count (4) [1] make it suitable as a benchmarking standard for fine‑tuning computational ADME models within the piperazinyl‑heterocycle chemical space, particularly when comparing predicted versus experimental permeability or solubility across in‑house compound collections.

Fragment‑Elaboration and Scaffold‑Hopping Starting Material

Given its moderate complexity, 1013834‑71‑3 can be employed as a late‑stage diversification intermediate. The presence of the m‑tolylsulfonyl group and the 3,5‑dimethylpyrazole allows medicinal chemists to explore scaffold‑hopping strategies while maintaining key pharmacophoric elements identified in the dCTPase inhibitor series [2].

Quote Request

Request a Quote for 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.